An In-depth Technical Guide to 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, a crucial building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role in the production of therapeutic agents, supported by field-proven insights and methodologies.
Introduction: Unveiling a Versatile Chemical Intermediate
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a piperazine derivative that has garnered significant interest in the pharmaceutical industry.[1] Its structure, featuring a reactive chloroacetyl group and a 4-methylpiperazine moiety, makes it an ideal precursor for the synthesis of a wide range of biologically active molecules.[2][3] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.
The primary utility of this compound lies in its role as an electrophilic building block. The chloroacetyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of the N-methylpiperazinyl ethanone moiety into a target molecule.[2] This structural motif is a common feature in many centrally-acting and anti-inflammatory drugs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safety. Below is a summary of the key properties of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | [1] |
| Molecular Formula | C₇H₁₄Cl₂N₂O | [1] |
| Molecular Weight | 213.10 g/mol | [1] |
| CAS Number | 40340-73-6, 42951-91-7 | [1] |
| Appearance | White to off-white solid (typical) | Inferred from similar compounds |
| Melting Point | Not definitively reported; expected to be a crystalline solid with a relatively high melting point due to its salt form. | |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in nonpolar solvents. | General chemical principles |
Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride
The synthesis of the title compound is a straightforward yet crucial process, typically achieved through the acylation of 1-methylpiperazine with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.
Reaction Mechanism and Rationale
The lone pair of electrons on the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated, driving the reaction to completion. The final step involves the formation of the hydrochloride salt, which can be achieved by treating the free base with hydrochloric acid.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, adapted from general procedures for the synthesis of similar compounds.[2][4][5]
Materials:
-
1-Methylpiperazine
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Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or another suitable base
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution.
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of the Free Base: Remove the solvent under reduced pressure to obtain the crude 2-chloro-1-(4-methylpiperazin-1-yl)ethanone. The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether). Slowly add a solution of hydrochloric acid in the same or another appropriate solvent until precipitation is complete.
-
Isolation: Collect the precipitated 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride.
Key Applications in Drug Development
The primary significance of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Synthesis of Roflumilast
A notable example is its use in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[6][7]
In the synthesis of Roflumilast, 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride serves as the precursor to a key nucleophile. The chloroacetyl group is typically displaced by a suitable nucleophile to form a more complex intermediate which is then incorporated into the final Roflumilast structure. While the specific step-by-step synthesis of Roflumilast can vary, the incorporation of the N-methylpiperazine moiety via a chloroacetylated precursor is a common strategy.
General Reactivity and Potential for Other Syntheses
The chloroacetyl group of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone is a potent electrophile, making it a versatile reagent for the alkylation of various nucleophiles, including:
-
Amines: To form substituted glycine amides.
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Thiols: To form thioethers.
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Phenols and Alcohols: To form ethers.
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Carbanions: To form new carbon-carbon bonds.
This reactivity profile opens up possibilities for its use in the synthesis of a diverse range of pharmaceutical agents beyond Roflumilast, particularly those containing a piperazine scaffold, which is a well-known "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties.[8]
Reaction Pathway Diagram
Caption: General reactivity of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone with various nucleophiles.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential when handling 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride.
Hazard Identification
Based on GHS classifications, this compound is considered an irritant.[1]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working with the powder outside of a fume hood, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.
Conclusion
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation, coupled with the reactivity of the chloroacetyl group, makes it an essential building block for introducing the N-methylpiperazine moiety into drug candidates. A comprehensive understanding of its properties, synthesis, and handling is crucial for its safe and effective application in drug discovery and development. The insights and protocols provided in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical compound.
References
- 1. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride | 1051366-60-9 | Benchchem [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
